molecular formula C18H15ClN4O3S B2356139 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide CAS No. 1235200-12-0

2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide

Cat. No. B2356139
CAS RN: 1235200-12-0
M. Wt: 402.85
InChI Key: QMDJIICSSDQBNS-UHFFFAOYSA-N
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Description

The compound is an organic molecule with an imidazole ring (a five-membered ring with two non-adjacent nitrogen atoms), which is a common structure in many biologically active molecules. It also contains chlorophenyl and nitrophenyl groups, which are common in many synthetic organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazole ring, a thioether group (a sulfur atom bonded to two carbon atoms), and an amide group (a carbonyl group adjacent to a nitrogen atom). The chlorophenyl and nitrophenyl groups would contribute to the overall polarity and reactivity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazole ring, the thioether group, and the amide group, as well as the chlorophenyl and nitrophenyl groups. These functional groups are common reactive sites in organic chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitrophenyl and chlorophenyl groups, as well as the polar amide group, would likely make the compound relatively polar and potentially soluble in polar solvents .

Scientific Research Applications

Synthesis and Biological Evaluation

Several studies involve the synthesis of compounds with structures similar to "2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide" for the evaluation of their biological activities. For instance, compounds incorporating imidazole rings and various substituents have been synthesized and evaluated for their anticonvulsant, antimicrobial, antiparasitic, and anticancer activities:

  • Anticonvulsant Activity : Omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives have been synthesized and their anticonvulsant activity determined against seizures induced by maximal electroshock, highlighting the potential for neurological applications (Aktürk et al., 2002).

  • Antimicrobial and Antifungal Agents : Derivatives based on thiazolidinone and quinoxalinyl motifs have been developed and showed promising antibacterial and antifungal activities, indicating their potential in treating infectious diseases (Kumar et al., 2012).

  • Anticancer Agents : Studies on 5-methyl-4-phenylthiazole derivatives as anticancer agents have been conducted, with some compounds showing selectivity against cancer cell lines, suggesting potential applications in cancer therapy (Evren et al., 2019).

  • Antiparasitic Activity : Arylpropenones derived from 1-methyl-5-nitro imidazole have been synthesized, showing trichomonacidal activity comparable to metronidazole, indicating their potential in treating parasitic infections (Ouattara et al., 1988).

properties

IUPAC Name

2-[1-(3-chlorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O3S/c1-20-17(24)11-27-18-21-10-16(12-4-2-7-15(8-12)23(25)26)22(18)14-6-3-5-13(19)9-14/h2-10H,11H2,1H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDJIICSSDQBNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide

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